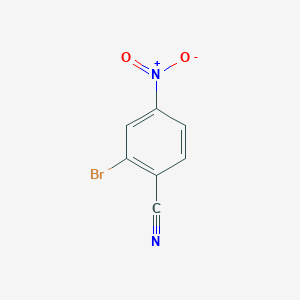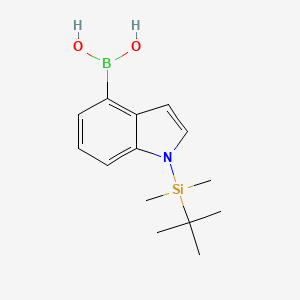
2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine
Overview
Description
2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine is a key intermediate of Silodosin, an α1-adrenoceptor antagonist used for the treatment of benign prostatic hyperplasia .
Synthesis Analysis
A novel synthetic route for this compound has been developed. The process starts with 2-nitrochlorobenzene and proceeds through several steps: O-alkylation, reduction, diazotization, acidolysis, etherification, condensation, and hydrazinolysis .Molecular Structure Analysis
The molecular formula of 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine is C10H12F3NO2 . The InChI code is 1S/C11H13F3O5S/c1-20(15,16)19-7-6-17-9-4-2-3-5-10(9)18-8-11(12,13)14/h2-5H,6-8H2,1H3 .Chemical Reactions Analysis
The synthesis of 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine involves several chemical reactions including O-alkylation, reduction, diazotization, acidolysis, etherification, condensation, and hydrazinolysis .Physical And Chemical Properties Analysis
The molecular weight of 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine is 235.2 .Scientific Research Applications
Treatment of Benign Prostatic Hypertrophy
2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine: is utilized in the synthesis of silodosin , an α1a-adrenoceptor antagonist . Silodosin is specifically designed to treat benign prostatic hypertrophy (BPH), a condition that causes enlargement of the prostate gland and can lead to urinary difficulties. The compound’s role in the preparation of silodosin highlights its importance in pharmaceutical applications aimed at improving men’s health.
Synthesis of α1a-Adrenoceptor Antagonists
Beyond silodosin, 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine serves as a precursor in the synthesis of a broader class of α1a-adrenoceptor antagonists . These antagonists are crucial for managing conditions like hypertension and certain types of heart failure by causing relaxation of smooth muscle tissue, which results in vasodilation and reduced blood pressure.
Chemical Intermediate in Medicinal Chemistry
As a chemical intermediate, this compound is involved in the synthesis of various medicinal agents. Its trifluoroethoxy group is particularly significant in increasing the lipophilicity of molecules, which can enhance their ability to cross cell membranes and potentially improve drug efficacy .
Research on Adrenergic Receptors
In scientific research, 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine is used to study the function and structure of adrenergic receptors . These receptors are part of the sympathetic nervous system and play a key role in the fight or flight response. Understanding their behavior can lead to the development of new drugs for a variety of conditions.
Development of Prodrugs
The compound’s structure allows for the development of prodrugs—medications that, upon administration, are metabolized into a pharmacologically active drug . Prodrugs can offer advantages such as improved solubility, better absorption, or controlled release, which can enhance patient compliance and treatment outcomes.
Fluorinated Compounds in Imaging
Fluorinated compounds like 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine are often explored for their potential in imaging techniques, such as positron emission tomography (PET) . The presence of fluorine-18, a radioactive isotope, can be used to trace biological pathways and assist in the diagnosis of diseases.
Safety And Hazards
properties
IUPAC Name |
2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO2/c11-10(12,13)7-16-9-4-2-1-3-8(9)15-6-5-14/h1-4H,5-7,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPPUDOMDSLXWNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCN)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20626701 | |
| Record name | 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine | |
CAS RN |
751476-91-2 | |
| Record name | 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B1358655.png)
![2-phenylpyrazolo[1,5-a]pyrazine-4(5H)-thione](/img/structure/B1358657.png)




